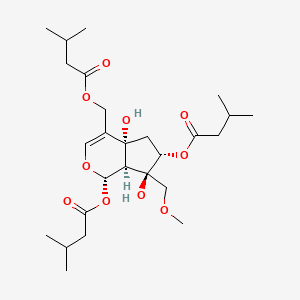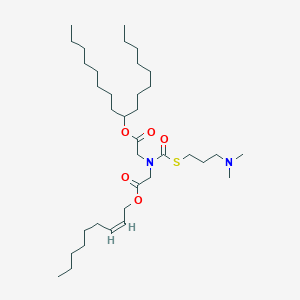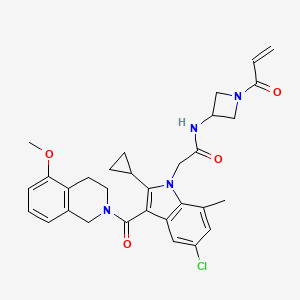![molecular formula C23H15ClF2N4O3S B11928694 4-[(3aR)-6-chloro-8-fluoro-10-oxo-2-prop-2-enoyl-1,3,3a,4-tetrahydroimidazo[5,1-c][1,4]benzoxazepin-7-yl]-2-amino-7-fluoro-1-benzothiophene-3-carbonitrile](/img/structure/B11928694.png)
4-[(3aR)-6-chloro-8-fluoro-10-oxo-2-prop-2-enoyl-1,3,3a,4-tetrahydroimidazo[5,1-c][1,4]benzoxazepin-7-yl]-2-amino-7-fluoro-1-benzothiophene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3aR)-6-chloro-8-fluoro-10-oxo-2-prop-2-enoyl-1,3,3a,4-tetrahydroimidazo[5,1-c][1,4]benzoxazepin-7-yl]-2-amino-7-fluoro-1-benzothiophene-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes multiple fused rings, halogen substituents, and functional groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common approach is the cyclization of ortho-fluorobenzamides with 2-propyn-1-ol, promoted by potassium hydroxide (KOH) in different solvents to yield either 1,4-benzoxazepin-5(4H)-ones or 1,3-benzoxazin-4(4H)-ones . The choice of solvent plays a crucial role in determining the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of automated reactors and continuous flow systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions may involve reagents like chlorine (Cl₂) or bromine (Br₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Benzoxazepin-5(4H)-ones
- 1,3-Benzoxazin-4(4H)-ones
- 2,3-Dihydro-1,5-benzoxazepines
Uniqueness
This compound is unique due to its specific combination of functional groups and fused ring systems, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable subject of study in various research fields .
Propiedades
Fórmula molecular |
C23H15ClF2N4O3S |
|---|---|
Peso molecular |
500.9 g/mol |
Nombre IUPAC |
4-[(3aR)-6-chloro-8-fluoro-10-oxo-2-prop-2-enoyl-1,3,3a,4-tetrahydroimidazo[5,1-c][1,4]benzoxazepin-7-yl]-2-amino-7-fluoro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C23H15ClF2N4O3S/c1-2-16(31)29-7-10-8-33-20-12(23(32)30(10)9-29)5-15(26)18(19(20)24)11-3-4-14(25)21-17(11)13(6-27)22(28)34-21/h2-5,10H,1,7-9,28H2/t10-/m1/s1 |
Clave InChI |
YAUMTBCFZDLYON-SNVBAGLBSA-N |
SMILES isomérico |
C=CC(=O)N1C[C@@H]2COC3=C(C(=C(C=C3C(=O)N2C1)F)C4=C5C(=C(SC5=C(C=C4)F)N)C#N)Cl |
SMILES canónico |
C=CC(=O)N1CC2COC3=C(C(=C(C=C3C(=O)N2C1)F)C4=C5C(=C(SC5=C(C=C4)F)N)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



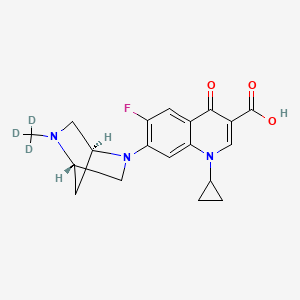
![N-(3-azidopropyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B11928627.png)
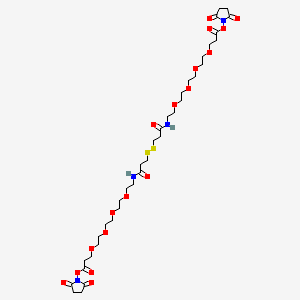
![N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-2-fluoro-4-(2-methylpyrazol-3-yl)benzamide](/img/structure/B11928636.png)
![Butanedioic acid, 1-[(1R)-2-[[(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl]oxy]-1-[(S)-(benzoylamino)phenylmethyl]-2-oxoethyl] 4-(2,5-dioxo-1-pyrrolidinyl) ester](/img/structure/B11928639.png)
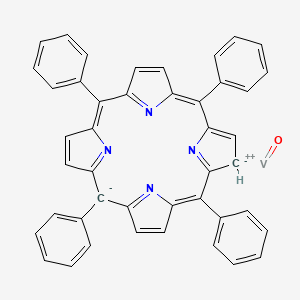

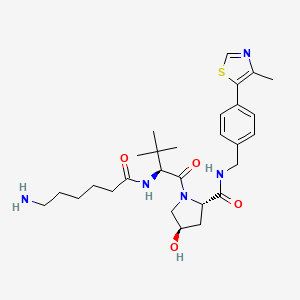
![[4-[4-[3,5-bis[4-(4-boronophenyl)phenyl]phenyl]phenyl]phenyl]boronic acid](/img/structure/B11928659.png)
